Thermal Stability and Iodine Retention in Fortified Salt: KIO₃ Outperforms KI in Simulated Cooking Conditions
Potassium iodate (KIO₃) exhibits significantly lower iodine loss compared to potassium iodide (KI) when subjected to simulated cooking temperatures in aqueous media. This stability differential directly impacts the effective iodine concentration delivered to consumers in iodized salt programs [1].
| Evidence Dimension | Iodine Loss Rate During Simulated Cooking |
|---|---|
| Target Compound Data | KIO₃: Loss rate lower than KI; quantitative retention advantage documented under standard cooking simulation protocols [1] |
| Comparator Or Baseline | KI: Higher sublimation and oxidation loss during heating; documented instability in aqueous cooking media [1] |
| Quantified Difference | KIO₃ is described as more stable than KI with a longer shelf life, and is the preferred fortificant in tropical climates due to its resistance to moisture and heat [2]. |
| Conditions | Simulated cooking conditions in various aqueous media; analytical determination via national standard iodometric methods [1] |
Why This Matters
For procurement of salt iodization additives in regions with high ambient humidity or where cooking practices involve high heat, KIO₃ ensures compliance with final product iodine content specifications, whereas KI may lead to sub-therapeutic iodine levels.
- [1] CNKI. (2008). 烹饪状态下碘酸钾碘盐碘损失率研究 [Study on iodine loss rate of potassium iodate salt under cooking conditions]. Chemical Education, 2008(02). View Source
- [2] Aozun Yazhou Chemical. (2026). Potassium Iodate - Bulk Chemicals. View Source
